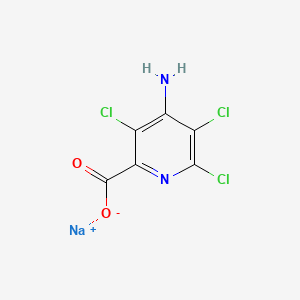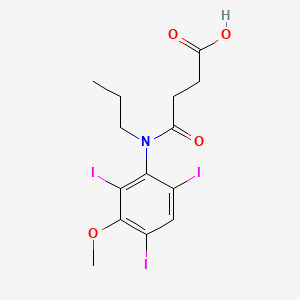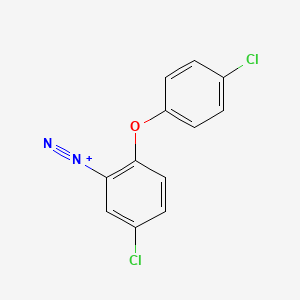![molecular formula C12H16N2O5S2 B14661576 3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate CAS No. 43215-20-9](/img/structure/B14661576.png)
3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzimidazole ring substituted with a methylsulfonyl group and a propyl chain ending in a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The introduction of the methylsulfonyl group is achieved through sulfonation reactions using reagents such as methylsulfonyl chloride. The propyl chain is then attached via alkylation reactions, and the final step involves the esterification of the propyl chain with methanesulfonic acid to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or its potential therapeutic effects.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The propyl methanesulfonate moiety may also contribute to the compound’s overall activity by facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds such as 2-methylbenzimidazole and 2-mercaptobenzimidazole share the benzimidazole core structure.
Sulfonate esters: Compounds like methyl methanesulfonate and ethyl methanesulfonate have similar sulfonate ester groups.
Uniqueness
3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate is unique due to the combination of its benzimidazole ring, methylsulfonyl group, and propyl methanesulfonate moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Número CAS |
43215-20-9 |
|---|---|
Fórmula molecular |
C12H16N2O5S2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-(1-methylsulfonylbenzimidazol-2-yl)propyl methanesulfonate |
InChI |
InChI=1S/C12H16N2O5S2/c1-20(15,16)14-11-7-4-3-6-10(11)13-12(14)8-5-9-19-21(2,17)18/h3-4,6-7H,5,8-9H2,1-2H3 |
Clave InChI |
QQCSFJHSHXIVMI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C2=CC=CC=C2N=C1CCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


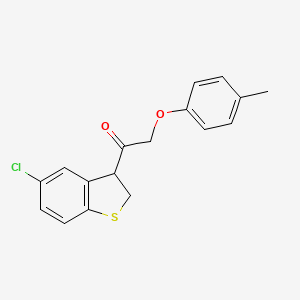
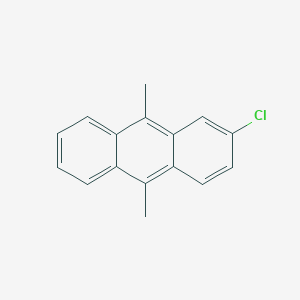

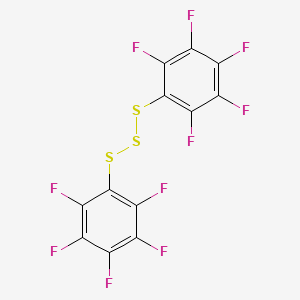
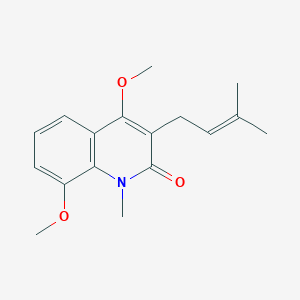
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)

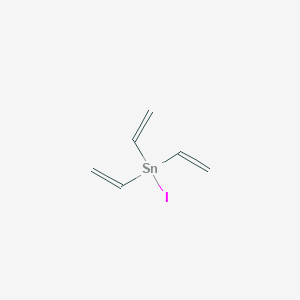
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

